molecular formula C20H17N3O4 B2798177 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide CAS No. 899970-43-5

1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2798177
CAS No.: 899970-43-5
M. Wt: 363.373
InChI Key: IHZFJUOCUJHOGM-UHFFFAOYSA-N
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Description

The chemical reagent 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative offered for investigative use in biochemical and pharmacological research. While its specific profile is under characterization, compounds featuring the 6-oxo-1,6-dihydropyridine scaffold are of significant interest in medicinal chemistry for their potential as modulators of various biological targets . For instance, structurally related analogues have been explored as inhibitors of kinase signaling pathways, such as JNK2, which plays a critical role in cellular stress and inflammatory responses . This suggests potential research applications for this compound in studying neuroinflammatory processes or cellular signaling cascades relevant to complex diseases . Furthermore, the core structure is reminiscent of molecules investigated in the context of neurological disorders, providing a basis for its use in probing novel therapeutic strategies. Researchers can utilize this compound as a key chemical tool to explore structure-activity relationships, elucidate mechanisms of action, and validate new molecular targets in vitro. This product is strictly labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or other human use.

Properties

IUPAC Name

N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-5-8-17(9-6-14)21-20(25)16-7-10-19(24)22(13-16)12-15-3-2-4-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZFJUOCUJHOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings from Analogs:
  • Role of the p-Tolyl Group :
    In a 2014 study (Molecules, 2014), compounds retaining the p-tolyl group (e.g., 40a) demonstrated high TNF-α inhibitory activity. Replacement with bulkier substituents (e.g., 4-chloro, 4-bromo, or 4-trifluoromethyl) reduced potency, underscoring the methyl group’s optimal steric and electronic contributions .

  • Nitrobenzyl vs. In contrast, analogs with electron-donating groups (e.g., 4-methoxyphenyl) or halogens (e.g., 3,4-dichlorophenylmethyl in ’s compound) may alter binding kinetics or metabolic stability .

Physicochemical Properties

  • Molecular Weight and Solubility :
    The target compound has a calculated molecular weight of 362.36 g/mol (C₂₀H₁₇N₃O₄), lower than ’s dichlorophenyl-trifluoromethyl analog (441.23 g/mol). The nitro group may reduce solubility compared to methoxy or methyl derivatives .

  • Electronic Effects : The nitro group’s electron-withdrawing nature could increase metabolic lability compared to halogenated analogs, which often exhibit longer half-lives in vivo .

Q & A

Q. Critical Conditions :

  • Temperature control (60–80°C) to avoid nitro group reduction.
  • Anhydrous environments to prevent hydrolysis of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Table 1: Synthetic Routes for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Dihydropyridine coreβ-ketoester + amine (H₂SO₄, reflux)60–75
Alkylation3-Nitrobenzyl bromide, K₂CO₃, DMF, 70°C45–60
Amide couplingEDCI, HOBt, DCM, RT70–85

Basic: Which spectroscopic techniques are most effective for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the nitrobenzyl and p-tolyl groups. Key signals:
    • Aromatic protons (δ 7.2–8.5 ppm for nitrobenzyl).
    • Dihydropyridine protons (δ 5.8–6.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out side products.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) for purity ≥95% .

Q. Table 2: Characterization Data for Structural Analogs

Compound ClassKey NMR Signals (δ, ppm)HRMS ([M+H]⁺)Purity (%)
Dihydropyridine6.1 (dihydropyridine H)415.114495
Nitrobenzyl derivatives8.2 (nitro aromatic H)398.084390

Advanced: How can researchers optimize regioselectivity during nitrobenzyl group introduction?

Answer:
Regioselectivity challenges arise due to competing alkylation at alternative nitrogen or oxygen sites. Strategies include:

Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amines) .

Solvent effects : Use DMF or DMSO to enhance nitrobenzyl bromide reactivity .

Catalysts : Phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency .

Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor desired regiochemistry .

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature0–25°C+20%
CatalystTBAB (5 mol%)+15%
SolventDMF+10%

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Answer:
Discrepancies may stem from:

Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

Compound stability : Nitro group reduction under anaerobic conditions .

Purity : Impurities (e.g., unreacted intermediates) skewing results.

Q. Methodological Solutions :

  • Orthogonal assays : Combine MIC testing with time-kill curves .
  • Metabolite screening : LC-MS to identify degradation products .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 3-chlorobenzyl derivatives) to pinpoint active motifs .

Q. Table 4: Biological Activity of Structural Analogs

Analog SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)Reference
3-Nitrobenzyl8–16 (S. aureus)12.5 (HeLa)
3-Chlorobenzyl32–64 (E. coli)25.0 (MCF-7)

Advanced: What computational approaches predict binding modes and metabolic stability?

Answer:

  • Molecular docking (AutoDock/Vina) : Model interactions with targets (e.g., bacterial dihydrofolate reductase) using nitrobenzyl as a hydrophobic anchor .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • ADMET prediction (SwissADME) : LogP ≈ 2.5 (moderate lipophilicity); CYP450 metabolism likely via nitro reduction .

Q. Table 5: Computational Predictions

ParameterPredictionTool/Software
LogP2.5SwissADME
Top metabolic pathwayNitro → amine reductionMetaPrint2D
Binding affinityΔG = -9.8 kcal/mol (DHFR)AutoDock Vina

Basic: What biological targets are suggested for this compound based on structural analogs?

Answer:
Analog studies indicate potential targets:

  • Enzyme inhibition : Dihydrofolate reductase (DHFR), tyrosine kinases .
  • Antimicrobial : Disruption of bacterial cell wall synthesis .
  • Anticancer : Induction of apoptosis via caspase-3 activation .

Q. Key Functional Groups :

  • Nitrobenzyl : Enhances membrane permeability and target affinity.
  • Dihydropyridine core : Facilitates redox cycling and ROS generation .

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